Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide is a complex organic compound with the molecular formula C16H15N5O4 and a molecular weight of 341.36 g/mol . This compound is known for its unique structure, which includes a benzofurazan ring system substituted with a nitro group and a phenyl-piperazine moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the piperazine ring. Common reagents used in these reactions include strong acids, bases, and catalysts like palladium or platinum.
Wissenschaftliche Forschungsanwendungen
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group and the piperazine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by affecting enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide can be compared with other similar compounds, such as:
Benzofurazan derivatives: These compounds share the benzofurazan ring system but differ in their substituents, leading to variations in their chemical and biological properties.
Phenyl-piperazine derivatives: These compounds have the phenyl-piperazine moiety but differ in their additional functional groups, affecting their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65427-84-1 |
---|---|
Molekularformel |
C16H15N5O4 |
Molekulargewicht |
341.32 g/mol |
IUPAC-Name |
4-nitro-1-oxido-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C16H15N5O4/c22-20(23)16-14(7-6-13-15(16)17-25-21(13)24)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2 |
InChI-Schlüssel |
GXTLTVQBVDAYDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C4=NO[N+](=C4C=C3)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.